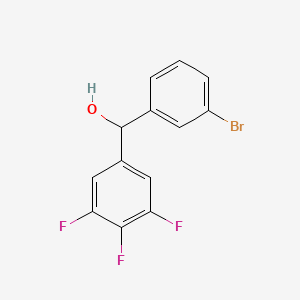

(3-Bromophenyl)(3,4,5-trifluorophenyl)methanol

Description

Properties

IUPAC Name |

(3-bromophenyl)-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6,13,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXJCZZXUPZGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,4,5-trifluorobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: (3-Bromophenyl)(3,4,5-trifluorophenyl)ketone.

Reduction: (3-Bromophenyl)(3,4,5-trifluorophenyl)methane.

Substitution: (3-Iodophenyl)(3,4,5-trifluorophenyl)methanol.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound's structural features make it a potential candidate for the development of novel pharmaceuticals. Research indicates that similar compounds have been effective in modulating biological targets related to cancer and metabolic diseases. For instance, fluorinated compounds are often explored for their ability to enhance bioavailability and metabolic stability in drug candidates .

- Anticancer Agents : Preliminary studies suggest that derivatives of (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group can enhance the interaction with target proteins involved in tumor growth .

-

Materials Science

- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers with superior thermal and chemical resistance. These materials are valuable in applications ranging from coatings to high-performance plastics .

- Sensors and Electronics : Due to its electronic properties, this compound can be utilized in the fabrication of sensors and electronic devices where high stability under varying conditions is required.

-

Environmental Applications

- Pollutant Degradation : Research has indicated that fluorinated compounds can play a role in the degradation of environmental pollutants. The unique reactivity profile of this compound may be harnessed for developing methods to detoxify hazardous substances in contaminated environments .

- Green Chemistry : Its use in sustainable synthesis processes aligns with green chemistry principles, promoting the reduction of hazardous substances and energy consumption during chemical reactions.

Case Studies

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

(3,4,5-Trifluorophenyl)methanol

Molecular Formula : C₇H₅F₃O

Molecular Weight : 162.11 g/mol

Physical Properties :

- Appearance: Yellow oil (lacks crystallinity due to absence of bromophenyl group) .

- Solubility: Highly soluble in polar solvents (100 g/L in water) .

Applications : Used as a precursor in allosteric modulators of M1 muscarinic receptors to enhance acetylcholine efficacy .

Key Differences : - The absence of the bromophenyl group reduces molecular weight and lipophilicity compared to the target compound.

- NMR ¹H NMR (DMSO-d₆) shows a singlet for the trifluorophenyl protons (δ 7.20) and a broad hydroxyl peak (δ 5.50–5.48) .

Furan-3-yl(3,4,5-trifluorophenyl)methanol

Molecular Formula : C₁₁H₇F₃O₂

Molecular Weight : 228.17 g/mol

Physical Properties :

- Purity: ≥98% (high purity for R&D applications) .

Applications : Utilized in coupling reactions and as a pharmaceutical intermediate .

Key Differences : - Replacing the bromophenyl group with a furan ring introduces electron-rich aromaticity, altering electronic properties and reactivity.

- Lower molecular weight (228.17 vs. 326.07 g/mol) reduces steric hindrance in reactions.

(3-Bromophenyl)(cycloheptyl)methanol

Molecular Formula : C₁₄H₁₉BrO

Molecular Weight : 283.20 g/mol

Structural Features :

2,4,6-Trifluorobenzyl Alcohol

Molecular Formula : C₇H₅F₃O

Molecular Weight : 162.11 g/mol

Physical Properties :

- CAS RN: 118289-07-9 .

Key Differences : - Fluorine atoms at the 2-, 4-, and 6-positions create distinct electronic effects compared to the 3,4,5-trifluorophenyl group in the target compound.

- Altered regiochemistry impacts hydrogen bonding and solubility.

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point/State | Solubility | Key Applications |

|---|---|---|---|---|---|

| (3-Bromophenyl)(3,4,5-trifluorophenyl)methanol | C₁₃H₉BrF₃O | 326.07 | Solid (inferred) | Moderate in DCM | Pharmaceutical intermediates |

| (3,4,5-Trifluorophenyl)methanol | C₇H₅F₃O | 162.11 | Yellow oil | 100 g/L in water | M1 receptor modulators |

| Furan-3-yl(3,4,5-trifluorophenyl)methanol | C₁₁H₇F₃O₂ | 228.17 | Not reported | Polar solvents | Coupling reactions |

| (3-Bromophenyl)(cycloheptyl)methanol | C₁₄H₁₉BrO | 283.20 | Not reported | Organic solvents | Structural studies |

Table 2. Comparative Reactivity and Functionalization

| Compound | Leaving Group Potential | Electronic Effects | Synthetic Utility |

|---|---|---|---|

| This compound | High (Br⁻) | Electron-withdrawing (CF₃) | Nucleophilic substitution, cross-coupling |

| (3,4,5-Trifluorophenyl)methanol | Low (no Br) | Electron-withdrawing (CF₃) | Esterification, oxidation |

| Furan-3-yl(3,4,5-trifluorophenyl)methanol | Low (no Br) | Electron-rich (furan) | Electrophilic aromatic substitution |

Biological Activity

(3-Bromophenyl)(3,4,5-trifluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C13H9BrF3O

- Molecular Weight : 327.11 g/mol

- Structure : The compound features a methanol group attached to a biphenyl structure with bromine and trifluoromethyl substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. This interaction can lead to various biological effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of inflammatory responses

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that halogenated phenolic compounds can inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. The trifluoromethyl group is particularly noted for enhancing the potency of such compounds against cancer cells.

Antimicrobial Activity

This compound has shown potential antimicrobial activity against various bacterial strains. The lipophilicity imparted by the trifluoromethyl group improves membrane penetration, enhancing the compound's efficacy in disrupting bacterial cell walls.

Anti-inflammatory Effects

Studies suggest that similar compounds can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Antimicrobial | Disrupts bacterial cell walls | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar phenolic compounds. Results indicated that these compounds could reduce tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Activity : Research conducted on fluorinated phenols revealed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitution in enhancing antimicrobial efficacy .

- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of fluorinated phenolic compounds demonstrated their ability to inhibit COX enzymes effectively, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (3-bromophenyl)(3,4,5-trifluorophenyl)methanol, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Grignard Reaction : Couple 3-bromophenylmagnesium bromide with 3,4,5-trifluorobenzaldehyde, followed by quenching with aqueous NH₄Cl to form the secondary alcohol .

Reduction : Use NaBH₄ or LiAlH₄ in ethanol to reduce any intermediate ketones to the final alcohol.

Key Parameters : Temperature (<0°C for bromination), solvent polarity (THF for Grignard), and stoichiometric ratios (1:1 aryl halide to aldehyde) are critical. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its purity?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromophenyl; δ 6.2–6.9 ppm for trifluorophenyl) and the methanol proton (δ 1.5–2.5 ppm, broad). Fluorine coupling in ¹⁹F NMR confirms trifluorophenyl substitution .

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-Br (550–600 cm⁻¹), and C-F (1100–1250 cm⁻¹) peaks validate functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 311.99 (C₁₃H₈BrF₃O⁺) and fragment ions (e.g., loss of –CH₂OH, m/z 253) confirm structure .

Purity Check : HPLC with C18 column (ACN/H₂O gradient) and retention time comparison to standards .

Q. What solvent systems and reaction conditions favor its stability during storage and experimental use?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DCM, THF) to avoid hydrolysis .

- Stability in Solution : Avoid protic solvents (e.g., MeOH, H₂O) for long-term storage. In DMSO-d₆, stability exceeds 6 months at –20°C .

Advanced Research Questions

Q. How can microwave-assisted catalysis enhance the efficiency of reactions involving this compound, such as cross-coupling or hydrogenation?

Methodological Answer: Microwave irradiation (100–180°C, 150 W) accelerates reactions by improving energy transfer:

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl-bromine substitution with boronic acids in 20 minutes (vs. 12 hours conventionally), achieving >90% yield .

- Hydrogenation : Microwave-enhanced hydroboration using tris(3,4,5-trifluorophenyl)borane reduces reaction time from 24 hours to 2 hours at 150°C .

Optimization : Dielectric heating parameters (power, pulse intervals) must be calibrated to prevent decomposition .

Q. What computational methods (e.g., DFT) are suitable for predicting its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- DFT Studies : B3LYP/6-311+G(d,p) level calculations predict electrophilic sites (e.g., bromine for SNAr) and frontier orbitals (HOMO/LUMO gaps ~4.5 eV). Solvent effects (PCM model) refine activation energies .

- MD Simulations : Analyze solvation dynamics in polar aprotic solvents (e.g., DMF) to model reaction pathways .

Validation : Compare computed IR spectra and transition states with experimental data .

Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

Methodological Answer:

- Dose-Response Studies : Use IC₅₀ assays (MTT/XTT) across cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic (IC₅₀ < 10 µM) vs. antimicrobial (MIC ~25 µg/mL) thresholds .

- Mechanistic Profiling : RNA sequencing or proteomics identifies target pathways (e.g., apoptosis vs. membrane disruption).

Controls : Include fluorinated analogs (e.g., non-brominated derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.